molecular formula C16H13Cl2NO B5612395 2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylacrylamide

2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylacrylamide

Cat. No. B5612395
M. Wt: 306.2 g/mol
InChI Key: ORMHYUUUHKPIPZ-UVTDQMKNSA-N
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Description

2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylacrylamide is a compound that likely participates in a range of chemical reactions due to its functional groups. These include the acrylamide moiety and chlorinated aromatic rings, which can be involved in various organic synthesis processes and exhibit specific physical and chemical properties.

Synthesis Analysis

The synthesis of similar compounds involves multicomponent reactions that allow for the introduction of various functional groups, such as chloro and acrylamide functionalities, into the molecular framework. These reactions often require catalysts, such as palladium, to facilitate C-C and C-H bond cleavages and formations (Wakui et al., 2004).

Molecular Structure Analysis

The molecular structure of related compounds has been elucidated using techniques like X-ray diffraction, revealing details about their conformation and intermolecular interactions. For example, the structures of certain hydrochlorides and related amides indicate how substitutions and chain length affect molecular conformation (Fundamenskii et al., 1993).

Chemical Reactions and Properties

Compounds with similar structures can undergo multiple arylation processes, highlighting the reactivity of the acrylamide group and the influence of the chlorinated phenyl rings. These processes are crucial for the synthesis of complex organic molecules (Wakui et al., 2004).

Physical Properties Analysis

Solubility and thermodynamic modeling of structurally similar compounds provide insights into their behavior in different solvents and temperatures. These properties are essential for optimizing synthesis and isolation processes in organic chemistry (Souza et al., 2018).

Chemical Properties Analysis

The chemical properties of acrylamide derivatives, including reactivity and potential for forming various molecular structures, are influenced by their functional groups and molecular geometry. Investigations into related compounds have shown how modifications to the molecular structure can impact chemical behavior and stability (Kashino et al., 1994).

properties

IUPAC Name

(Z)-2-chloro-N-(3-chloro-2-methylphenyl)-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13Cl2NO/c1-11-13(17)8-5-9-15(11)19-16(20)14(18)10-12-6-3-2-4-7-12/h2-10H,1H3,(H,19,20)/b14-10-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORMHYUUUHKPIPZ-UVTDQMKNSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1Cl)NC(=O)C(=CC2=CC=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC=C1Cl)NC(=O)/C(=C/C2=CC=CC=C2)/Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

306.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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